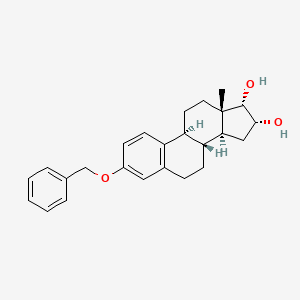
3-O-Benzyl 17-Epiestriol
Vue d'ensemble
Description
3-O-Benzyl 17-Epiestriol is a biochemical used for proteomics research . It is also known as 3-(Benzyloxy)-estra-1,3,5(10)-triene-16α,17α-diol . The molecular formula is C25H30O3 and the molecular weight is 378.5 .
Molecular Structure Analysis
The molecular structure of 3-O-Benzyl 17-Epiestriol is represented by the formula C25H30O3 . This indicates that it contains 25 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 3-O-Benzyl 17-Epiestriol is 378.5 and its molecular formula is C25H30O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Clinical Chemistry Analysis
Clinical chemical analysis of 3-methoxy-17-epioestriol, a compound related to 3-O-Benzyl 17-Epiestriol, was explored. This included the recording of infrared and visible absorption curves and the development of a new gas-chromatographic method for separation and determination, allowing for the detection of as little as 2 μg of the compound (Falkay, Morvay, & Sas, 1973).
Synthesis of Steroid Conjugates
Research has been conducted on the synthesis of 16-epiestriol monoglucuronides from 3-benzyloxy-17β-hydroxyestra-1, 3, 5 (10)-trien-16-one, using the Koenigs-Knorr reaction. These synthetic glucuronides were subject to hydrolysis, yielding 16-epiestriol and free glucuronic acid, demonstrating a potential pathway for producing specific steroid conjugates (Nambara, Matsuki, & Chiba, 1969).
Glucuronidation Studies
The glucuronidation of estriol and its epimers, including 17-epiestriol, was examined using human UDP-glucuronosyltransferases (UGTs). This study revealed UGT1A10's high activity in conjugating 3-OH in these estriols, while UGT2B7 was more active toward ring D hydroxyls. The study's findings enhance our understanding of the glucuronidation process and its specificity (Sneitz et al., 2013).
Potential in Inhibiting Vascular Cell Adhesion Molecule 1
17-Epiestriol, a metabolite of estrogen, has been found to be significantly more potent than 17-β estradiol in suppressing tumor necrosis factor (TNF) α-induced vascular cell adhesion molecule 1 (VCAM-1) mRNA expression. This discovery has implications for understanding the molecular mechanisms of estrogens in vascular biology (Mukherjee et al., 2003).
Antimicrobial Properties
A study explored the use of natural epiestriol-16 as a potential inhibitor against multidrug-resistant Acinetobacter baumannii. This research highlights the possible application of epiestriol-16 as a therapeutic agent in combating drug-resistant bacteria (Skariyachan et al., 2020).
Radiopharmaceutical Synthesis
The synthesis of F-18 16 alpha-fluoroestradiol using 3-methoxymethyl-16 beta, 17 beta-epiestriol-O-cyclic sulfone as a precursor has been documented. This work contributes to the field of nuclear medicine and the development of novel radiopharmaceuticals (Lim et al., 1996).
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-YHYVJRSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747104 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl 17-Epiestriol | |
CAS RN |
1316291-21-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316291-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




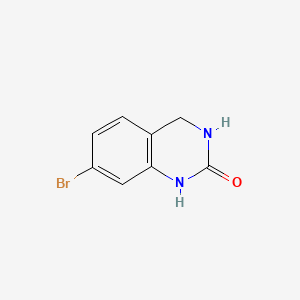

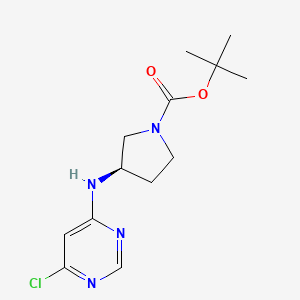
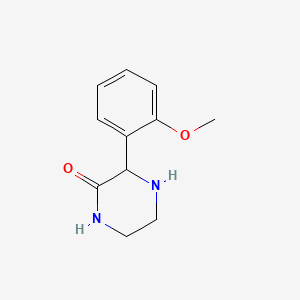



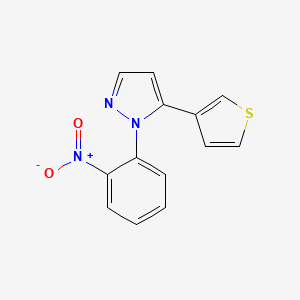
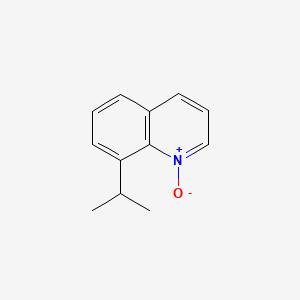

![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)

